molecular formula C15H22INO2 B283289 N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine

N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine

Cat. No. B283289
M. Wt: 375.24 g/mol
InChI Key: KEXAPLSMSHNGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine, also known as A-401, is a novel compound that has recently gained attention in the scientific community. This compound belongs to the class of phenethylamines and has potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine is not fully understood, but it is believed to act as a serotonin reuptake inhibitor. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has been shown to have an affinity for the serotonin transporter, which could lead to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels could potentially lead to the therapeutic effects of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine.
Biochemical and physiological effects:
N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine inhibits the reuptake of serotonin and has a high affinity for the serotonin transporter. In vivo studies have shown that N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has analgesic and anti-inflammatory effects, which could potentially be due to the inhibition of serotonin reuptake. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has several advantages for lab experiments. It has a high affinity for the serotonin transporter, which makes it a useful tool for studying the serotonin system. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has also been shown to have analgesic and anti-inflammatory effects, which could be useful for studying pain and inflammation. However, there are also limitations to using N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine in lab experiments. N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has not been extensively studied, and its mechanism of action is not fully understood. Additionally, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has not been studied in humans, and its safety and efficacy are not known.

Future Directions

There are several future directions for the study of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine. One direction is to further investigate the mechanism of action of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine and its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to study the safety and efficacy of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine in humans. Additionally, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine could be used as a tool for studying the serotonin system and its role in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine involves a multi-step process that includes the reaction of 3-iodo-4-methoxybenzaldehyde with allyl alcohol, followed by the reaction with isobutylamine. The final product is obtained after purification and isolation using column chromatography. The yield of N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine is reported to be around 60-70%, and the purity is greater than 95%.

Scientific Research Applications

N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has shown potential in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has been studied for its anti-inflammatory and analgesic properties. In neuroscience, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has been shown to have an affinity for the serotonin transporter and could potentially be used as a tool for studying the serotonin system. In pharmacology, N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine has been studied for its potential use as a therapeutic agent for the treatment of depression and anxiety disorders.

properties

Molecular Formula

C15H22INO2

Molecular Weight

375.24 g/mol

IUPAC Name

N-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H22INO2/c1-5-6-19-15-13(16)7-12(8-14(15)18-4)10-17-9-11(2)3/h5,7-8,11,17H,1,6,9-10H2,2-4H3

InChI Key

KEXAPLSMSHNGKN-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC(=C(C(=C1)I)OCC=C)OC

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)I)OCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.